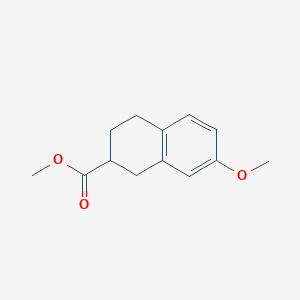

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

BenchChem offers high-quality Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVETGTLVYZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)C(=O)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516678 | |

| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65844-56-6 | |

| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Foreword: The Strategic Importance of Tetralin Scaffolds

The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, partially saturated structure serves as a crucial building block for a diverse range of biologically active molecules, including potent dopamine agonists and serotonin receptor ligands. The specific target of this guide, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is a valuable synthetic intermediate, offering multiple functional handles for further chemical elaboration. The methoxy group on the aromatic ring and the methyl carboxylate on the alicyclic ring provide orthogonal points for modification, making it a strategic precursor in multi-step synthetic campaigns aimed at novel therapeutics and complex natural products.

This document provides a comprehensive, field-proven guide to the synthesis of this target molecule. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify the selection of reagents and conditions, and present a robust, reproducible protocol suitable for a research or process development setting.

Part 1: Retrosynthetic Analysis and Strategy Selection

The synthesis of a substituted tetralin can be approached from several angles. A high-level retrosynthetic analysis reveals two primary strategies:

-

Ring Construction: Building the bicyclic system from acyclic or monocyclic precursors. Classic methods like the Stobbe Condensation[1][2][3][4] or the Robinson Annulation[5][6][7][8][9] are powerful tools for this purpose. These routes offer flexibility but are often longer and may require more extensive optimization for substitution patterns.

-

Functionalization of a Pre-existing Tetralone: A more convergent approach starts with a commercially available, appropriately substituted tetralone. This strategy leverages existing complexity and focuses on the precise installation of the desired functional group.

For the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, the second strategy is demonstrably more efficient. It utilizes the readily available 7-methoxy-1-tetralone as the starting material. Our chosen synthetic route, therefore, involves two key transformations: the introduction of a carboxyl group at the C2 position and the subsequent deoxygenation of the C1 ketone.

Caption: High-level workflow for the target synthesis.

Part 2: Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Acylation of 7-Methoxy-1-tetralone

The critical first step is the introduction of a methyl carboxylate group at the C2 position, adjacent to the ketone. This is achieved via a base-mediated acylation using dimethyl carbonate.

Reaction: 7-Methoxy-1-tetralone → Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Expertise & Causality: The choice of sodium hydride (NaH) as the base is deliberate. As a strong, non-nucleophilic base, it efficiently deprotonates the α-carbon (C2) to form a resonance-stabilized enolate without the risk of competing nucleophilic attack on the tetralone's carbonyl group. Dimethyl carbonate serves as the electrophilic source of the carbomethoxy group. The reaction proceeds via a nucleophilic acyl substitution mechanism. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the reagents.[10]

Caption: Mechanism of the base-mediated C2 acylation.

Experimental Protocol:[10]

-

Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (30 g of a 50% slurry in mineral oil, 0.62 moles).

-

Washing: Wash the NaH by adding dry hexane, stirring briefly, and allowing the solid to settle. Carefully remove the hexane via cannula. Repeat this process twice to ensure all mineral oil is removed.

-

Solvent Addition: Add 300 mL of dry tetrahydrofuran (THF) to the flask.

-

Reagent Addition: Add dimethyl carbonate (0.62 moles) to the stirred suspension at once. Heat the mixture to 40-50°C.

-

Substrate Addition: Prepare a solution of 7-methoxy-1-tetralone (50 g, 0.28 moles) in 150 mL of dry THF. Add this solution dropwise to the reaction mixture at a rate that controls the foaming. This addition typically takes about 1 hour.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2 hours. The solution will typically turn a deep red color.

-

Quenching & Workup: Cool the reaction to room temperature. Slowly and carefully add 45 mL of acetic acid to neutralize the excess NaH and quench the reaction. Add 50 mL of water to dissolve the resulting salts.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic phase sequentially with water and a 3% sodium bicarbonate solution.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil, methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, can be purified by vacuum distillation (e.g., 168-170°C at 0.2 mm Hg).[10]

Step 2: Reductive Deoxygenation of the C1 Ketone

The intermediate β-keto ester must be converted to the final product by removing the C1 ketone. A direct Clemmensen or Wolff-Kishner reduction is ill-advised due to the harsh acidic or basic conditions that would likely hydrolyze the methyl ester. Therefore, a two-step sequence is the most reliable and self-validating approach: selective reduction of the ketone to a hydroxyl group, followed by hydrogenolysis of the resulting benzylic alcohol.

Reaction: Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate → Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Expertise & Causality:

-

Step 2a (Reduction): Sodium borohydride (NaBH4) is the reagent of choice for reducing the ketone to a secondary alcohol. It is a mild reducing agent that will not affect the less reactive methyl ester, ensuring high chemoselectivity. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures.

-

Step 2b (Deoxygenation): The intermediate is a benzylic alcohol. This structure is highly susceptible to hydrogenolysis. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst is an exceptionally clean and efficient method for cleaving the C-O bond of a benzylic alcohol, replacing it with a C-H bond to yield the desired fully reduced product.[11] This method avoids harsh reagents and typically results in high yields with simple purification.

Experimental Protocol:

Step 2a: Selective Ketone Reduction

-

Dissolution: Dissolve the purified β-keto ester from Step 1 in methanol in an appropriately sized flask. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition. The amount of NaBH4 should be in slight molar excess (e.g., 1.2-1.5 equivalents).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully add acetone to quench any excess NaBH4. Acidify the mixture with dilute HCl (e.g., 1M) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2b: Hydrogenolysis of the Benzylic Alcohol

-

Preparation: Dissolve the crude alcohol from Step 2a in a suitable solvent such as ethanol or ethyl acetate. Place the solution in a hydrogenation vessel.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-200 psi, though atmospheric pressure can also work) and stir vigorously at room temperature.[11]

-

Monitoring: Monitor the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Filtration & Concentration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Part 3: Data Summary

The following table summarizes the key physical and chemical data for the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 7-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | Starting Material |

| Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C₁₃H₁₆O₃ | 220.27 | Final Product [12] |

| 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₂H₁₄O₃ | 206.24 | Carboxylic Acid Precursor[13] |

Part 4: Alternative Pathway - Esterification

An alternative, though less direct, route involves first synthesizing the carboxylic acid and then performing a final esterification step. For instance, if the deoxygenation step were to be performed under conditions that also hydrolyze the ester, one would isolate 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid .[13] This acid can then be converted to the desired methyl ester.

Esterification Protocol (Fischer Esterification):

-

Setup: Dissolve the carboxylic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride.

-

Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates complete conversion.

-

Workup: Cool the reaction, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution), and extract the ester with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic layer. Purify the resulting ester by column chromatography or distillation.

This esterification is a classic and robust reaction, offering a reliable method to access the final product if the carboxylic acid intermediate is formed.[14]

References

-

Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

-

Vera, W., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(8), 451-452. [Link]

-

PrepChem. (n.d.). Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.

-

Blacker, A. J., et al. (2003). Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Organic Process Research & Development, 7(4), 513-517. [Link]

-

Johnson, W. S., Johnson, H. C. E., & Petersen, J. W. (1945). The Stobbe Condensation with Tetralone-1. A Synthesis of 3'-Keto-3,4-dihydro-1,2-cyclopentenonaphthalene. Journal of the American Chemical Society, 67(8), 1360-1362. [Link]

-

Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]

-

Shakil, M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19688-19700. [Link]

-

Shakil, M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

-

Johnson, W. S., Johnson, H. C. E., & Petersen, J. W. (1945). The Stobbe Condensation with Tetralone-1. A Synthesis of 3'-Keto-3,4-dihydro-1,2-cyclopentenonaphthalene. Journal of the American Chemical Society, 67(8), 1360-1362. [Link]

- Google Patents. (n.d.). Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.

- Google Patents. (n.d.). Method for carboxylic acid esterification.

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

Scholars Research Library. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica, 6(5), 365-370. [Link]

-

ChemSynthesis. (n.d.). methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

-

ACS Publications. (2024). CO-Tolerant Ru-Oxide Catalysts for NEC Hydrogenation under Unpurified Hydrogen. ACS Catalysis. [Link]

-

ResearchGate. (2022). Stobbe Condensation. Retrieved from [Link]

-

National Institutes of Health. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 15(20), 5390–5393. [Link]

-

Doubtnut. (2022). Complete catalytic hydrogenation of napthalene gives decalin... [Video]. YouTube. [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

-

Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. All about Stobbe reaction [unacademy.com]

- 5. youtube.com [youtube.com]

- 6. Robinson Annulation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. scbt.com [scbt.com]

- 14. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational rigidity and substitution patterns allow for the precise spatial orientation of functional groups, making it a valuable template for drug design. This guide focuses on a specific derivative, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in research and development. While specific experimental data for this compound is not extensively available in the public domain, this paper will leverage data from closely related analogs and established chemical principles to provide a robust technical profile.

Physicochemical and Structural Properties

The structural characteristics of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, including its methoxy and methyl ester functional groups, dictate its physical and chemical behavior.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₃H₁₆O₃ | |

| Molecular Weight | 220.26 g/mol | |

| CAS Number | 65844-56-6 | [2] |

| Appearance | Colorless to pale yellow oil | Inferred from similar tetralin esters. |

| Boiling Point | >200 °C at 760 mmHg (est.) | Extrapolated from the boiling point of tetralin (206-208 °C).[3] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Insoluble in water. | Based on the properties of the parent tetralin structure and the presence of the ester group.[3] |

Proposed Synthesis Pathway

A plausible and efficient synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be envisioned starting from the commercially available 7-methoxy-1-tetralone. The pathway involves a two-step process: the formation of the corresponding carboxylic acid followed by esterification. A similar multi-step synthesis has been reported for a related compound, 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, starting from 6-methoxy-1-tetralone.[4]

Caption: Proposed synthetic pathway for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Step 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 24833-31-6)[5]

The synthesis of the carboxylic acid precursor is a critical step. While a specific protocol for the 7-methoxy derivative is not detailed in the provided search results, a general approach can be inferred from the synthesis of analogous compounds.[4] This typically involves the introduction of a two-carbon unit at the 2-position of 7-methoxy-1-tetralone, followed by reduction of the keto group and subsequent hydrogenation of the resulting double bond. A common method to achieve this is through a Reformatsky-type reaction or a Stobbe condensation, followed by reduction and cyclization.

Step 2: Fischer Esterification

The final step is the esterification of the carboxylic acid. The Fischer esterification is a reliable and well-established method for this transformation.[5]

Exemplary Protocol for Fischer Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The use of a Dean-Stark apparatus can be employed to remove the water generated during the reaction, driving the equilibrium towards the product.[7]

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.[7]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Caption: General workflow for the Fischer Esterification of the carboxylic acid precursor.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methoxy, and methyl ester protons. The chemical shifts can be estimated based on standard values.[8][9]

-

Aromatic Protons (δ 6.5-7.2 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets. The exact splitting pattern will depend on their coupling constants.

-

Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.

-

Methyl Ester Protons (δ ~3.7 ppm): The three protons of the methyl ester will also appear as a sharp singlet, likely close to the methoxy signal.

-

Aliphatic Protons (δ 1.5-3.0 ppm): The seven protons on the tetralin ring will appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (δ ~175 ppm): The ester carbonyl carbon will be observed in the downfield region.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group being the most deshielded.

-

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group will appear in this region.

-

Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group.

-

Aliphatic Carbons (δ 20-45 ppm): Four signals corresponding to the sp³ hybridized carbons of the tetralin ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of its key functional groups.[10]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ .[11]

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1000 cm⁻¹ .

-

sp² C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ .

-

sp³ C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 220. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 189) and the carbomethoxy group (-COOCH₃, m/z = 161).

Chemical Reactivity

The reactivity of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is governed by its constituent functional groups.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) are expected to occur at the positions ortho to the methoxy group (C6 and C8).

-

Benzylic Position Reactivity: The C1 and C4 positions are benzylic and can be susceptible to oxidation or radical reactions under appropriate conditions, similar to the parent tetralin molecule.

-

Nucleophilic Acyl Substitution: The ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst. It can also react with amines to form amides and with Grignard reagents to form tertiary alcohols.

Potential Applications in Drug Discovery and Research

Tetralin derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12] Specifically, some tetralin-based compounds have been investigated as anticancer agents.[1] The structural motif of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate makes it an interesting candidate for further investigation in several areas:

-

Scaffold for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of a library of derivatives by modifying the ester and the aromatic ring to explore structure-activity relationships (SAR).

-

Probing Biological Targets: Given the known biological activities of related tetralins, this compound could be screened against various biological targets, such as enzymes and receptors, to identify potential therapeutic leads. For instance, some tetralin derivatives have shown activity as P-glycoprotein inhibitors, which is relevant in overcoming multidrug resistance in cancer.[11]

Conclusion

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a tetralin derivative with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, a comprehensive understanding of its chemical properties can be constructed from the well-established chemistry of its constituent functional groups and data from closely related analogs. The proposed synthetic pathway offers a practical route for its preparation, enabling further research into its biological activities and potential as a building block for more complex molecules.

References

-

PubChem. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 22, 2026, from [Link]

- Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241.

- Capan, A., et al. (2018).

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Applications and synthesis of tetralin derivatives. Retrieved January 22, 2026, from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Tetralin. Retrieved January 22, 2026, from [Link]

- LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of electrophile toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 22, 2026, from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved January 22, 2026, from [Link]

-

ChemRxiv. (2024). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved January 22, 2026, from [Link]

- Capan, A., et al. (2018).

-

ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). 6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 22, 2026, from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved January 22, 2026, from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved January 22, 2026, from [Link]

-

INCHEM. (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved January 22, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 22, 2026, from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved January 22, 2026, from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 22, 2026, from [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved January 22, 2026, from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Tetralin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While complete experimental spectra for this specific molecule are not widely available in public repositories, this guide offers a robust, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach provides a valuable framework for the characterization and quality control of this and related molecules.

Introduction: The Significance of Spectroscopic Analysis

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a substituted tetralin derivative. The tetralin framework is a common motif in medicinal chemistry, and understanding the precise structure and purity of such compounds is paramount for reproducible research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will systematically explore the expected spectroscopic signatures of the target molecule, providing a basis for its identification and analysis.

Molecular Structure and Predicted Spectroscopic Data

The structure of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is presented below. The subsequent sections will detail the predicted spectroscopic data based on this structure.

Caption: Standard workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS). [1]

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl).

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings.

References

-

The Royal Society of Chemistry. Contents. [Link]

-

PubChem. Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. [Link]

-

PubChem. 2-Methyl-1,2,3,4-tetrahydronaphthalene. [Link]

-

PubChem. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. [Link]

-

ResearchGate. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

Hamad Bin Khalifa University Press. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

IJRPR. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydro-1,5-dimethyl-7-isopropylnaphthalene - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

"NMR and mass spectrometry of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a substituted tetralin derivative. As a Senior Application Scientist, this document moves beyond mere data presentation to explain the causal logic behind experimental design and interpretation. We will explore the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously determine the compound's molecular structure. This guide details field-proven protocols, predicted spectral data based on established chemical principles and analysis of structural analogs, and the interpretation of fragmentation patterns. It is intended for researchers and drug development professionals who require a robust methodology for the characterization of complex small molecules.

Molecular Structure and Analytical Strategy

The target molecule, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (Molecular Formula: C₁₃H₁₆O₃, Exact Mass: 220.1099 Da), possesses a chiral center at the C2 position. Its structure comprises a tetralin core, which is a fused bicyclic system with both aromatic and alicyclic features. Key substituents—a methoxy group on the aromatic ring and a methyl ester on the alicyclic ring—introduce distinct spectral signatures that are critical for its identification.

An integrated analytical approach is paramount for unambiguous structure confirmation. NMR spectroscopy will establish the carbon-hydrogen framework and atom connectivity, while HRMS will confirm the elemental composition and provide structural clues through fragmentation analysis.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Foundational Principles & Experimental Rationale

The choice of experimental parameters is critical for acquiring high-quality, interpretable data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is chemically inert to the analyte, effectively solubilizes a wide range of organic compounds, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) provide convenient internal references for spectral calibration.[1]

-

Internal Standard: Tetramethylsilane (TMS) is the universal primary reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR.[2][3] Its chemical inertness and single, sharp resonance peak, located upfield from most organic signals, prevent spectral overlap and ensure accurate chemical shift referencing.[2]

Protocol for NMR Sample Preparation and Data Acquisition

This protocol ensures reproducible and high-quality spectral acquisition.

-

Sample Preparation: Weigh 5-10 mg of the purified compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS.

-

Filtration: Filter the solution through a pipette fitted with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

-

Instrument Setup: Place the sample in the spectrometer. Allow the sample temperature to equilibrate.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.

-

Acquisition (¹H NMR): Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum at approximately 100 MHz. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, alicyclic, methoxy, and methyl ester protons. The numbering scheme below is used for assignments.

Caption: Structure and numbering of the target molecule.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Justification |

| H8 | 6.95 - 7.05 | d | J = 8.4 | 1H | Ortho-coupled to H6. Experiences shielding from the alicyclic ring. |

| H6 | 6.65 - 6.75 | dd | J = 8.4, 2.5 | 1H | Ortho-coupled to H8, meta-coupled to H5. Shielded by the electron-donating OCH₃ group. |

| H5 | 6.60 - 6.70 | d | J = 2.5 | 1H | Meta-coupled to H6. Shielded by the ortho-OCH₃ group. |

| OCH₃ (Aromatic) | 3.75 - 3.85 | s | - | 3H | Typical range for an aryl methyl ether.[4] |

| OCH₃ (Ester) | 3.65 - 3.75 | s | - | 3H | Typical range for a methyl ester. |

| H1α, H1β | 2.80 - 3.10 | m | - | 2H | Benzylic protons, deshielded. Complex splitting due to geminal and vicinal coupling. |

| H4α, H4β | 2.70 - 2.90 | m | - | 2H | Benzylic protons, deshielded. |

| H2 | 2.50 - 2.70 | m | - | 1H | Methine proton alpha to the carbonyl, deshielded. |

| H3α, H3β | 1.80 - 2.20 | m | - | 2H | Aliphatic methylene protons. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom.

| Carbon(s) | Predicted δ (ppm) | Justification |

| C=O (Ester) | 173 - 176 | Typical chemical shift for an ester carbonyl carbon. |

| C7 | 157 - 159 | Aromatic carbon attached to the electron-donating OCH₃ group.[5] |

| C4a, C8a | 135 - 139 | Quaternary aromatic carbons at the ring junction. |

| C5, C6, C8 | 112 - 130 | Aromatic methine carbons. Shifts are influenced by the methoxy substituent. |

| OCH₃ (Aromatic) | 55.0 - 56.0 | Typical range for an aryl methyl ether carbon.[5] |

| OCH₃ (Ester) | 51.5 - 52.5 | Typical range for a methyl ester carbon. |

| C2 | 40 - 45 | Aliphatic methine carbon alpha to the carbonyl. |

| C1, C3, C4 | 25 - 35 | Aliphatic methylene carbons of the tetralin ring. |

Advanced 2D NMR for Structural Confirmation

To validate the assignments, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key expected correlations include H5-H6, H6-H8, and a network connecting the aliphatic protons (H1 through H4).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the C-H assignments made in the 1D spectra.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides the exact molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.[7]

Rationale for Technique Selection

-

Ionization: Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for generating an intact protonated molecule, [M+H]⁺, which is crucial for determining the molecular weight.[8][9] Electron Ionization (EI) is a 'hard' technique that induces extensive fragmentation, providing a characteristic fingerprint of the molecule.

-

Analysis: High-Resolution Mass Spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, can measure mass with high accuracy (<5 ppm).[10][11] This allows for the unambiguous determination of the elemental formula from the exact mass.[12][13]

Protocol for HRMS Analysis (LC-ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Introduce the sample via direct infusion or through a liquid chromatography (LC) system to ensure sample purity.

-

Ionization (ESI): Use positive ion mode ESI. Typical settings include a capillary voltage of 3-4 kV and a nebulizing gas flow appropriate for the solvent flow rate.[14]

-

Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.

High-Resolution Mass and Elemental Composition

-

Molecular Formula: C₁₃H₁₆O₃

-

Monoisotopic Mass: 220.1099 g/mol

-

Expected HRMS Ion: [M+H]⁺

-

Predicted m/z: 221.1172

Predicted EI Fragmentation Analysis

Under Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 220) will undergo characteristic fragmentation. The primary cleavage is expected at the benzylic position, which is the weakest bond in the alicyclic ring, leading to resonance-stabilized fragments.

Caption: Predicted major EI fragmentation pathways.

| Predicted m/z | Proposed Fragment Structure / Loss | Fragmentation Pathway |

| 220 | [C₁₃H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the aromatic ring. |

| 161 | [M - •COOCH₃]⁺ | Alpha-cleavage with loss of the carbomethoxy radical. A very common pathway for esters. |

| 148 | [C₁₀H₁₂O]⁺˙ | Retro-Diels-Alder reaction of the alicyclic ring, a characteristic fragmentation for tetralin systems.[15] |

| 147 | [C₁₀H₁₁O]⁺ | Loss of a hydrogen atom from the m/z 148 fragment, leading to a stable benzylic cation. |

Integrated Data Analysis for Structure Confirmation

The power of this analytical approach lies in the synergy between NMR and MS.

-

Formula Confirmation: HRMS provides the exact elemental formula (C₁₃H₁₆O₃).

-

Substructure Identification: ¹H and ¹³C NMR data confirm the presence of key functional groups: a methoxy group (δH ≈ 3.8, δC ≈ 55.5), a methyl ester (δH ≈ 3.7, δC ≈ 52, δC=O ≈ 174), a substituted benzene ring, and an alicyclic ring.

-

Connectivity Mapping: 2D NMR (COSY and HSQC) connects these substructures, establishing the complete bonding framework. For example, COSY would confirm the proton network in the alicyclic ring, while HSQC would link each proton to its corresponding carbon.

-

Fragmentation Corroboration: The fragments observed in the mass spectrum (e.g., m/z 148, 161) are consistent with the structure determined by NMR, providing powerful corroborating evidence.

Together, these orthogonal datasets leave no ambiguity in the final structural assignment of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Conclusion

The structural characterization of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as an excellent model for the rigorous analysis required in modern chemical and pharmaceutical research. By logically applying fundamental principles of NMR and mass spectrometry, and by selecting appropriate experimental protocols, one can achieve unambiguous structural elucidation. This integrated workflow, combining high-resolution mass determination with detailed 1D and 2D NMR connectivity mapping, represents a self-validating system that ensures the highest level of scientific integrity and trustworthiness in molecular characterization.

References

- Application of high-resolution mass spectrometry for the analysis of organic structures.

- Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Environmental Science & Technology.

- Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.

- Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed.

- High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.

- High-Resolution Mass Spectrometry Definition. Fiveable.

- Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Technology Networks.

- High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students.

- 7-Methoxy-1-tetralone(6836-19-7) 1H NMR spectrum. ChemicalBook.

- Electrospray ioniz

- 7-Methoxy-1-tetralone - 13C NMR. SpectraBase.

- NMR Sample Preparation: The Complete Guide.

- NMR Sample Preparation.

- Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

- NMR Guidelines for ACS Journals. American Chemical Society.

- NMR Sample Prepar

- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

- Mass Spectrometry - Fragmentation P

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Fragment

- Mass spectrometry of alkylbenzenes and related compounds. Part I.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. measurlabs.com [measurlabs.com]

- 11. fiveable.me [fiveable.me]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. poseidon-scientific.com [poseidon-scientific.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

The Strategic Utility of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Tetralin Core and its Significance

The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique bicyclic structure, combining an aromatic ring with a saturated cyclohexane ring, offers a versatile three-dimensional framework for the development of novel molecular entities. The strategic placement of functional groups on this core structure allows for the fine-tuning of physicochemical properties and biological activity. Among the various functionalized tetralin derivatives, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate stands out as a key synthetic intermediate, providing a valuable entry point for the construction of complex molecules, including diterpenoids and potential therapeutic agents.

This technical guide provides a comprehensive overview of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate as a synthetic intermediate. We will delve into its synthesis, key reactions, and its application in the construction of biologically active molecules, offering insights into the causal relationships behind experimental choices and providing detailed protocols for its utilization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis. While specific experimental data for the title compound is not extensively documented in publicly available literature, we can infer its properties from related structures and its constituent functional groups.

| Property | Estimated Value/Characteristic | Source/Rationale |

| Molecular Formula | C₁₃H₁₆O₃ | Calculated from structure |

| Molecular Weight | 220.26 g/mol | Calculated from structure |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar tetralin esters |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Inferred from its nonpolar tetralin core and polar ester group |

| ¹H NMR | Expect signals for aromatic protons, methoxy group, methyl ester, and aliphatic protons of the tetralin core. | Standard chemical shift predictions |

| ¹³C NMR | Expect distinct signals for aromatic, aliphatic, ester carbonyl, and methoxy carbons. | Standard chemical shift predictions |

| IR Spectroscopy | Characteristic absorption bands for C=O (ester) around 1730 cm⁻¹, C-O stretching, and aromatic C-H stretching. | Based on functional group analysis |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 220.26, with fragmentation patterns corresponding to the loss of the methoxy and carbomethoxy groups. | Based on typical fragmentation of esters and ethers |

Synthesis of the Core Intermediate

The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically originates from the readily available precursor, 7-methoxy-1-tetralone or 7-methoxy-2-tetralone. The choice of starting material dictates the synthetic strategy to introduce the carboxylate functionality at the C-2 position.

Route 1: From 7-Methoxy-1-tetralone

A common and efficient route begins with the carboxymethylation of 7-methoxy-1-tetralone. This approach leverages the reactivity of the α-position to the ketone.

Workflow for the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate from 7-Methoxy-1-tetralone

Caption: Synthesis of the target intermediate from 7-methoxy-1-tetralone.

Detailed Protocol: Carboxymethylation of 7-Methoxy-1-tetralone [1]

-

Preparation: A 50% slurry of sodium hydride (NaH) in mineral oil is washed with hexane under an inert atmosphere (N₂) to remove the oil. The resulting NaH is suspended in anhydrous tetrahydrofuran (THF).

-

Reaction: Dimethyl carbonate is added to the stirred NaH suspension. The mixture is heated to 40-50°C. A solution of 7-methoxy-1-tetralone in THF is then added dropwise to control the effervescence.

-

Reflux: The reaction mixture is refluxed for 2 hours.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of acetic acid, followed by water. The product is extracted with ether. The organic layer is washed with water and a 3% sodium bicarbonate solution, then dried over sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by distillation to yield methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

-

Expert Insight: The use of a strong base like NaH is crucial for the deprotonation of the α-carbon of the tetralone, forming an enolate that subsequently attacks the dimethyl carbonate. The careful control of the addition of the tetralone is necessary to manage the exothermic nature of the reaction and the accompanying gas evolution.

The subsequent reduction of the ketone and dehydroxylation are standard transformations in organic synthesis, often proceeding in high yield.

Route 2: From 7-Methoxy-2-tetralone

An alternative approach involves the use of 7-methoxy-2-tetralone. This can be achieved through various methods, including hydrocyanation followed by hydrolysis and esterification, or through a Reformatsky-type reaction.

Application as a Synthetic Intermediate: Gateway to Diterpenoid Scaffolds

The strategic value of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate lies in its ability to serve as a versatile building block for the construction of more complex molecular architectures. A prime example is its potential use in the synthesis of analogues of podocarpic acid, a tricyclic diterpenoid with a range of biological activities, including anti-influenza A virus properties.[2] The tetralin core of the intermediate provides the A and B rings of the diterpenoid skeleton.

Conceptual Synthetic Workflow towards a Diterpenoid Analogue

Caption: Conceptual pathway to diterpenoid analogues.

The ester functionality at the C-2 position can be strategically manipulated. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be used to direct further reactions or be converted to other functional groups. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

Derivatization and Further Transformations

The carboxylic ester group in Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

-

Amide Formation: The ester can be converted to a wide range of amides by direct aminolysis with primary or secondary amines, often under elevated temperatures or with the use of catalysts. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU). This approach is particularly useful for the synthesis of amides with thermally sensitive or less reactive amines.

-

Reduction: The ester can be selectively reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting alcohol can then be further functionalized, for example, by oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.

-

Grignard and Organolithium Reactions: The ester can react with organometallic reagents, such as Grignard reagents or organolithiums, to form tertiary alcohols. This allows for the introduction of a wide variety of alkyl or aryl groups at the C-2 position.

Conclusion and Future Perspectives

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a valuable and versatile synthetic intermediate with significant potential in the fields of natural product synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the strategic positioning of the methoxy and methyl carboxylate groups, makes it an attractive building block for the construction of complex molecular scaffolds. The tetralin core provides a rigid and well-defined three-dimensional structure, while the functional groups offer multiple handles for further derivatization and elaboration.

Future research in this area will likely focus on the development of enantioselective syntheses of this intermediate, which would provide access to chiral building blocks for the asymmetric synthesis of biologically active molecules. Furthermore, the exploration of new reactions and transformations of this intermediate will undoubtedly lead to the discovery of novel compounds with interesting pharmacological properties. As the demand for new and effective therapeutic agents continues to grow, the strategic use of versatile intermediates like Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate will remain a cornerstone of modern drug discovery and development.

References

-

PrepChem. Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Available from: [Link]

-

PrepChem. Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

-

La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1193. Available from: [Link]

-

Dai, C., Li, W., & Chen, J. (2013). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. ACS medicinal chemistry letters, 4(5), 459-463. Available from: [Link]

-

Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 30, 115931. Available from: [Link]

-

Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A., & El-Sayed, M. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5958. Available from: [Link]

-

La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1193. Available from: [Link]

- Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. Google Patents.

-

Plumet, J., & Alajarín, R. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molbank, 2007(1), M528. Available from: [Link]

-

Synthesis and biological evaluation of dihydronaphthalene analogues inspired by combretastatin A-4 as anticancer agents. European Journal of Medicinal Chemistry, 124, 69-81. Available from: [Link]

-

La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic acid as chiral template in the synthesis of aphidicolane, stemodane and stemarane diterpenoids. Molecules, 21(9), 1193. Available from: [Link]

-

Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A., & El-Sayed, M. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5958. Available from: [Link]

- Tetrahydro-naphthalene derivatives. Google Patents.

-

Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A., & El-Sayed, M. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5958. Available from: [Link]

-

United States Patent. Google Patents. Available from: [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3424. Available from: [Link]

- Tetraline derivatives, their production and pharmaceutical compositions containing them. Google Patents.

-

Optimization of synthesis and evaluation of antitumor properties of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides. European Journal of Medicinal Chemistry, 122, 595-606. Available from: [Link]

- Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them. Google Patents.

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Introduction

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its tetralone core is a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on logical, field-proven methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present comparative data to inform synthetic planning.

Synthetic Strategies: An Overview

The synthesis of methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its corresponding carboxylic acid primarily originates from commercially available methoxytetralones. The most direct and widely employed strategy involves the functionalization of 7-methoxy-1-tetralone . An alternative, though less direct, approach could commence from 7-methoxy-2-tetralone .

This guide will focus on the most efficient and well-documented pathway, which begins with 7-methoxy-1-tetralone and proceeds through a β-keto ester intermediate. This route offers a high degree of control and generally provides good yields.

Primary Synthetic Pathway: Carboxylation of 7-Methoxy-1-Tetralone

The most prevalent and logical synthesis commences with the introduction of a carboxyl group at the C2 position of 7-methoxy-1-tetralone. This is typically achieved via a base-mediated condensation with a carbonate source, such as dimethyl carbonate or diethyl carbonate.

Step 1: Synthesis of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

This initial step involves the formation of a β-keto ester, a classic transformation in organic synthesis. The reaction proceeds via the formation of an enolate from 7-methoxy-1-tetralone, which then acts as a nucleophile, attacking the electrophilic carbonyl of dimethyl carbonate.

Mechanistic Insight: The choice of a strong base, such as sodium hydride (NaH), is critical to quantitatively deprotonate the α-carbon of the ketone, driving the reaction towards the desired product. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) to avoid quenching the strong base.

Experimental Protocol: Carboxylation of 7-Methoxy-1-Tetralone [1]

-

Preparation: To a 2-liter flask under a nitrogen atmosphere, add 300 ml of tetrahydrofuran (THF). Carefully add 30 g (0.62 moles) of a 50% sodium hydride (NaH) slurry (previously washed with hexane to remove mineral oil).

-

Addition of Reagents: While stirring, add 0.62 moles of dimethyl carbonate to the NaH/THF suspension. Heat the mixture to 40-50°C.

-

Reactant Addition: Slowly add a solution of 50 g (0.28 moles) of 7-methoxy-1-tetralone in 150 ml of THF. The rate of addition should be controlled to manage foaming.

-

Reaction: Once the addition is complete, reflux the reaction mixture for 2 hours. The solution will typically turn a red color.

-

Workup:

-

Cool the reaction to room temperature and slowly acidify by adding 45 ml of acetic acid.

-

Add 50 ml of water to dissolve the resulting paste.

-

Extract the product into diethyl ether.

-

Wash the organic phase sequentially with water and a 3% sodium bicarbonate solution.

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

-

Purification: The crude residue can be purified by distillation at 168-170°C under a vacuum of 0.2 mm Hg to yield methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.

Step 2: Reduction and Dehydration

With the β-keto ester in hand, the next stage involves the removal of the keto group to arrive at the tetrahydronaphthalene scaffold. A common method involves a two-step sequence: reduction of the ketone to a secondary alcohol, followed by dehydration to form an alkene.

A more direct approach, if the final product is the corresponding carboxylic acid, could involve a Clemmensen or Wolff-Kishner reduction; however, for the synthesis of the methyl ester, a milder reduction followed by dehydration and subsequent hydrogenation is often preferred to avoid hydrolysis of the ester.

A similar transformation is documented in the synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, where the ketoester is reduced with sodium borohydride, followed by dehydration using p-toluenesulfonic acid.[2][3]

Experimental Protocol: Reduction and Dehydration (Adapted from[2])

-

Reduction: Dissolve the methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC).

-

Dehydration: After an appropriate workup to isolate the intermediate alcohol, dissolve it in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid monohydrate and heat to reflux with a Dean-Stark trap to remove water.

-

Purification: Once the dehydration is complete, cool the reaction, wash with a basic solution to remove the acid catalyst, dry the organic layer, and purify the resulting unsaturated ester (a mixture of double bond isomers is possible) by chromatography or distillation.

Step 3: Catalytic Hydrogenation

The final step to obtain the target molecule, methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is the hydrogenation of the double bond in the unsaturated ester intermediate. This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation (Adapted from[2])

-

Reaction Setup: Dissolve the unsaturated ester in a solvent such as ethanol. Add a catalytic amount (e.g., 10% by weight) of palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture in a pressure vessel and subject it to a hydrogen atmosphere (e.g., 200 psi). Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Workup and Purification: Filter the reaction mixture through Celite to remove the catalyst. Evaporate the solvent to yield the crude product. Further purification can be achieved by chromatography if necessary to afford pure methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Visualization of the Primary Synthetic Workflow

Caption: Primary synthetic route to the target compound.

Alternative Synthetic Considerations

Stobbe Condensation

The Stobbe condensation offers a powerful method for carbon-carbon bond formation and could be employed to construct the tetralone precursor itself or a related intermediate.[4][5][6] This reaction involves the condensation of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[4] While not a direct route to the final product from a simple starting material, it is a valuable tool for the synthesis of substituted tetralones.[5]

Robinson Annulation

For the de novo synthesis of the tetralone ring system, the Robinson annulation is a classic and effective strategy.[7] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[8] This would be more applicable if the required substituted tetralone were not commercially available.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 1 | 7-Methoxy-1-tetralone | NaH, Dimethyl Carbonate | Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Not specified | [1] |

| 2 & 3 | Ketoester from Step 1 | 1. NaBH₄2. p-TsOH3. H₂, Pd/C | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | ~90% (for hydrogenation step) | [2] |

Conclusion

The synthesis of methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is most efficiently achieved through a multi-step sequence starting from the commercially available 7-methoxy-1-tetralone. The key transformations—base-mediated carboxylation, reduction of the resulting keto group, and subsequent hydrogenation—are robust and well-precedented in the literature. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important chemical intermediate.

References

- Vertex Pharmaceuticals, Inc. (n.d.). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Google Patents.

- Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism.

- Johnson, W. S., Johnson, H. C. E., & Petersen, J. W. (1945). The Stobbe Condensation with Tetralone-1. A Synthesis of 3'-Keto-3,4-dihydro-1,2-cyclopentenonaphthalene. Journal of the American Chemical Society, 67(8), 1360–1362.

- Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).

-

Johnson, W. S., Johnson, H. C. E., & Petersen, J. W. (1945). The Stobbe Condensation with Tetralone-1. A Synthesis of 3'-Keto-3,4-dihydro-1,2-cyclopentenonaphthalene. Journal of the American Chemical Society, 67(8), 1360–1362. Retrieved from [Link]

- Banerjee, A. K., et al. (2022). Stobbe Condensation. ResearchGate.

- Shenvi, R. A., et al. (n.d.). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Journal of the American Chemical Society.

- Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.

- Wikipedia. (n.d.). Robinson annulation.

- Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate.

- Master Organic Chemistry. (2018, December 10). The Robinson Annulation.

- Banerjee, A. K., & Chinea, K. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MedCrave online.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. All about Stobbe reaction [unacademy.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

"physical characteristics of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

An In-Depth Technical Guide to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Executive Summary

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a complex organic molecule featuring a tetralin scaffold, a common structural motif in medicinal chemistry. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth information on its physicochemical properties, synthesis, analytical characterization, and safe handling. The tetralin core is a privileged structure in the design of biologically active compounds, making its derivatives, such as the topic compound, valuable intermediates in the synthesis of novel therapeutics and natural products.[1][2] This document synthesizes available data on related structures to provide a robust framework for understanding and utilizing this specific carboxylate ester in a research and development setting.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material handling.

Identity and Structure

-

IUPAC Name : methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

-

Chemical Structure : (A 2D chemical structure image would be placed here in a full whitepaper)

Tabulated Physical Properties

The physical properties of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are not extensively documented under its specific CAS number. The following table includes data extrapolated from closely related analogs and computational predictions.

| Property | Value | Source / Rationale |

| Boiling Point | 168-170 °C at 0.2 mmHg | Based on the closely related analog, methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.[7] |

| Melting Point | Not available | Data for the exact compound is not readily found. A related carboxylic acid melts at 141-143°C.[8] |

| Appearance | Colorless to pale yellow liquid/oil | Inferred from the appearance of the parent compound, 1,2,3,4-tetrahydronaphthalene (Tetralin), which is a colorless liquid.[9] |

| Solubility | Miscible with most organic solvents (e.g., THF, ether, dichloromethane); very poor solubility in water. | Inferred from typical organic esters and synthesis workup procedures involving organic solvents and water washes.[7][9] |

Synthesis and Purification